molecular formula C19H22N6O B2387417 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea CAS No. 1396855-17-6

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B2387417
CAS No.: 1396855-17-6
M. Wt: 350.426
InChI Key: PQEDYCNCQMDTSU-UHFFFAOYSA-N
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Description

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, which is then coupled with the pyrrol ring through a series of nucleophilic substitution reactions. The final step involves the formation of the urea linkage by reacting the intermediate with 3,4-dimethylphenyl isocyanate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-phenylurea: Similar structure but lacks the dimethyl groups on the phenyl ring.

    1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(4-methylphenyl)urea: Contains only one methyl group on the phenyl ring.

Uniqueness

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea is unique due to the presence of both the pyrrol and pyridazinyl groups, as well as the dimethyl substitution on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-5-6-16(13-15(14)2)22-19(26)21-10-9-20-17-7-8-18(24-23-17)25-11-3-4-12-25/h3-8,11-13H,9-10H2,1-2H3,(H,20,23)(H2,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEDYCNCQMDTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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